(-)-Asparagine

Description

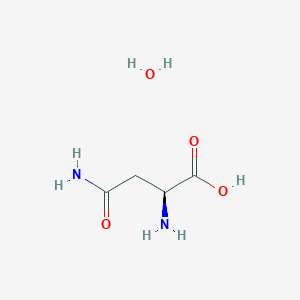

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXYFEDJOCDNAF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Record name | asparagine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Asparagine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28088-48-4 | |

| Record name | L-Asparagine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28088-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883220 | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.543 g/cu cm at 15/4 °C | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic bisphenoidal crystals | |

CAS No. |

70-47-3, 5794-13-8 | |

| Record name | (-)-Asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE (L) HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Asparagine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z33R5TKO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234-235 °C, 234 - 235 °C | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Asparagine biological synthesis pathway

An In-depth Technical Guide to the Biological Synthesis of (-)-Asparagine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Asparagine, a non-essential amino acid, is integral to a multitude of physiological processes, including protein synthesis, glycoprotein biosynthesis, and nitrogen transport and storage.[1][2] Its synthesis is a critical metabolic step, particularly in proliferating cells, making the pathway a significant area of study in cancer biology and neurology. This guide provides a comprehensive overview of the biological synthesis of (-)-Asparagine, detailing the enzymatic reaction, its regulation, and its significance. It includes a summary of key quantitative data, detailed experimental protocols for the measurement of enzyme activity, and visual diagrams of the core pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

The Core Synthesis Pathway

The synthesis of (-)-Asparagine is a two-step process that begins with the transamination of oxaloacetate to form aspartate. The final and key step is the amidation of aspartate, catalyzed by the enzyme Asparagine Synthetase (ASNS).[3][4]

-

Formation of Aspartate : Oxaloacetate, an intermediate of the citric acid cycle, is converted to L-aspartate by an aspartate aminotransferase enzyme. This reaction involves the transfer of an amino group from a donor, typically glutamate, which is converted to α-ketoglutarate in the process.[2][3]

-

Formation of Asparagine : Asparagine Synthetase (ASNS) catalyzes the ATP-dependent conversion of L-aspartate to L-asparagine.[5] This reaction requires a nitrogen donor. In mammals and most eukaryotes, L-glutamine serves as the primary nitrogen donor.[1][5]

The overall reaction catalyzed by ASNS is: L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi[5][6]

Enzymology of Asparagine Synthetase (ASNS)

ASNS (EC 6.3.5.4) is a ubiquitous, chiefly cytoplasmic enzyme belonging to the class II glutamine amidotransferase family.[6][7] The enzyme functions as a homodimer, with each subunit containing two distinct catalytic domains connected by an intramolecular ammonia tunnel.[7][8]

-

N-terminal Glutaminase Domain : This domain is responsible for the hydrolysis of L-glutamine to produce L-glutamate and ammonia.[5][7]

-

C-terminal Synthetase Domain : This domain binds L-aspartate and ATP. It catalyzes the activation of the β-carboxyl group of aspartate by ATP, forming a β-aspartyl-AMP intermediate and releasing pyrophosphate (PPi).[5][8]

-

Ammonia Tunnel : The ammonia generated in the N-terminal domain is channeled through a hydrophobic intramolecular tunnel to the C-terminal domain. This channeling mechanism protects the reactive ammonia from the aqueous cellular environment and ensures its efficient delivery to the synthetase active site.[7][9]

The reaction mechanism proceeds as follows:

-

ATP and L-aspartate bind to the C-terminal synthetase domain.

-

The β-carboxyl group of aspartate is activated, forming a β-aspartyl-AMP intermediate.[5][10]

-

L-glutamine binds to the N-terminal domain and is hydrolyzed to L-glutamate and ammonia.[5]

-

Ammonia travels through the internal tunnel to the synthetase domain.

-

Ammonia performs a nucleophilic attack on the β-aspartyl-AMP intermediate, forming L-asparagine and releasing AMP.[5][8]

Regulation of Asparagine Synthesis

The expression and activity of ASNS are tightly regulated, primarily in response to cellular stress. This regulation is crucial for maintaining amino acid homeostasis.

-

Amino Acid Response (AAR) : Deprivation of any single essential amino acid, or asparagine itself, triggers the AAR pathway. This leads to the activation of the kinase GCN2, which phosphorylates the eukaryotic initiation factor 2α (eIF2α). This phosphorylation globally reduces protein synthesis but paradoxically increases the translation of specific mRNAs, including that of Activating Transcription Factor 4 (ATF4). ATF4 then translocates to the nucleus and binds to a specific C/EBP-ATF response element (CARE) in the ASNS gene promoter, upregulating its transcription.[6][11]

-

Unfolded Protein Response (UPR) : Endoplasmic reticulum (ER) stress, caused by an accumulation of unfolded proteins, also induces ASNS expression. The PERK kinase, an ER stress sensor, also phosphorylates eIF2α, leading to increased ATF4 synthesis and subsequent ASNS transcription, mirroring the AAR pathway.[6]

This regulation highlights ASNS as a key cytoprotective gene, ensuring a supply of asparagine for protein synthesis and cellular function during periods of nutritional or cellular stress.

Quantitative Data

The kinetic properties of ASNS have been characterized in various organisms. These parameters are crucial for understanding the enzyme's efficiency and for the development of specific inhibitors.

| Enzyme Source | Substrate | Km (mM) | Vmax | Reference |

| Human (recombinant) | L-Aspartate | 0.53 ± 0.01 | N/A | [12] |

| Human (recombinant) | L-Glutamine | 2.4 ± 0.04 | N/A | [12] |

| Human (recombinant) | ATP | ~1.0 | N/A | [12] |

| Vibrio cholerae | L-Aspartate | 0.59 ± 0.05 | 4.8 ± 0.1 µmol/min/mg | [9] |

| Vibrio cholerae | L-Glutamine | 0.011 ± 0.001 | 4.9 ± 0.1 µmol/min/mg | [9] |

| Vibrio cholerae | ATP | 0.22 ± 0.02 | 4.8 ± 0.1 µmol/min/mg | [9] |

| Maize (ZmAsnS1, refolded) | L-Aspartate | 0.95 ± 0.06 | 1.34 ± 0.03 nmol/min/mg | [13] |

| Maize (ZmAsnS1, refolded) | L-Glutamine | 0.012 ± 0.001 | 1.34 ± 0.03 nmol/min/mg | [13] |

| Soy (recombinant, refolded) | L-Aspartate | 0.50 ± 0.03 | 1.54 ± 0.03 nmol/min/mg | [13] |

| Soy (recombinant, refolded) | L-Glutamine | 0.013 ± 0.001 | 1.54 ± 0.03 nmol/min/mg | [13] |

Table 1: Summary of reported kinetic parameters for Asparagine Synthetase.

Experimental Protocols

Accurate measurement of ASNS activity is fundamental to its study. Several methods have been developed, with varying levels of sensitivity and complexity. Below is a detailed protocol for a modern, luminescence-based assay that quantifies AMP production.[12]

Protocol: In Vitro ASNS Activity Assay via AMP Detection

This method measures the production of AMP, a direct product of the ASNS reaction, using a commercial luminescence assay kit (e.g., AMP-Glo™ Assay from Promega). It is highly sensitive and avoids issues associated with radiolabeling or interfering reactions.[12][14]

A. Materials and Reagents

-

Purified ASNS enzyme (e.g., FLAG-tagged, purified from HEK 293T cells)

-

Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA

-

2X Substrate Solution: 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 1.5 mM DTT, 0.1 mg/ml BSA, 20 mM L-Aspartate, 20 mM L-Glutamine, 2 mM ATP

-

AMP-Glo™ Assay System (or equivalent):

-

AMP-Glo™ Reagent I

-

AMP-Glo™ Reagent II

-

-

White, opaque 96-well plates suitable for luminescence measurements

-

Luminometer

B. Procedure

-

Enzyme Preparation :

-

Thaw purified ASNS enzyme on ice.

-

Dilute the ASNS protein to a working concentration (e.g., 8 ng/µl) with ice-cold Enzyme Dilution Buffer. A final amount of 0.1 µg of enzyme per reaction is a good starting point and should be optimized.[12]

-

Prepare a "blank" sample using only the Enzyme Dilution Buffer.

-

-

Reaction Setup :

-

Pipette 12.5 µl of the diluted ASNS or blank buffer into triplicate wells of a 1.5 ml microcentrifuge tube or 96-well plate.

-

Pre-warm the tubes/plate and the 2X Substrate Solution to 37°C.

-

Initiate the enzymatic reaction by adding 12.5 µl of the 2X Substrate Solution to each tube/well. The final reaction volume will be 25 µl.

-

Final concentrations in the reaction will be: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA, 10 mM L-Aspartate, 10 mM L-Glutamine, and 1 mM ATP.[12]

-

-

Enzymatic Reaction Incubation :

-

Incubate the reactions at 37°C for a set period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction, which must be determined empirically.[12]

-

-

AMP Detection :

-

Follow the manufacturer's protocol for the AMP detection kit. A generalized procedure is as follows:

-

Add 25 µl of AMP-Glo™ Reagent I to each reaction well. This reagent terminates the ASNS reaction and depletes the remaining ATP.

-

Mix well and incubate at room temperature for 60 minutes.

-

Add 50 µl of AMP-Glo™ Reagent II to each well. This reagent contains a kinase that converts AMP to ADP and then to ATP, which is used in a luciferase/luciferin reaction to produce light.

-

Mix well and incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis :

-

Measure the luminescence of each well using a luminometer.

-

Create an AMP standard curve using known concentrations of AMP to convert the relative light units (RLU) into absolute amounts of AMP produced.

-

Calculate the specific activity of the enzyme (e.g., in pmol of AMP/min/mg of protein) after subtracting the signal from the blank wells.

-

Clinical and Therapeutic Significance

The dependence of certain cancer cells on external asparagine has made its metabolism a therapeutic target.

-

L-Asparaginase Therapy : The enzyme L-Asparaginase, which hydrolyzes circulating asparagine to aspartate and ammonia, is a cornerstone of treatment for acute lymphoblastic leukemia (ALL).[15][16] ALL cells often have low endogenous ASNS expression and are thus highly sensitive to asparagine deprivation.[17]

-

Drug Resistance and ASNS Inhibitors : Resistance to L-Asparaginase therapy is frequently associated with the upregulation of ASNS expression in cancer cells, allowing them to synthesize their own asparagine and survive.[6][16] This has driven the development of ASNS inhibitors as a strategy to overcome resistance or to treat solid tumors that have high ASNS expression.[15][18] The development of potent and specific ASNS inhibitors is an active area of research in oncology.[16]

Conclusion

The biological synthesis of (-)-Asparagine, catalyzed by the highly regulated enzyme Asparagine Synthetase, is a fundamental metabolic pathway with significant implications for cellular homeostasis and disease. A thorough understanding of the reaction mechanism, its complex regulation by cellular stress pathways, and the quantitative aspects of its enzymology is essential for researchers in molecular biology, oncology, and drug development. The methodologies presented here provide a framework for the accurate investigation of this pathway, paving the way for new discoveries and the development of novel therapeutic strategies targeting asparagine metabolism.

References

- 1. What is the mechanism of Asparagine? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Asparagine - Wikipedia [en.wikipedia.org]

- 4. asparagine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Asparagine synthetase - Wikipedia [en.wikipedia.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Kinetic mechanism of asparagine synthetase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic mechanism of Escherichia coli asparagine synthetase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of asparagine synthetase gene expression by amino acid starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A kinetic comparison of asparagine synthetase isozymes from higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - CSHL Scientific Digital Repository [repository.cshl.edu]

- 15. What are ASN inhibitors and how do they work? [synapse.patsnap.com]

- 16. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Bisabosqual A: A novel asparagine synthetase inhibitor suppressing the proliferation and migration of human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Asparagine's Pivotal Role in Protein Architecture and Biological Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-asparagine, a polar, non-essential amino acid, plays a multifaceted and critical role in the structure and function of proteins. Its unique side chain, featuring a carboxamide group, allows it to participate in a wide array of interactions that are fundamental to protein stability, enzymatic activity, and cellular signaling. This technical guide provides an in-depth exploration of the core functions of L-asparagine, detailing its contribution to protein architecture through hydrogen bonding and its profound impact on protein function via post-translational modifications, primarily N-linked glycosylation and deamidation. This document summarizes quantitative data on the effects of asparagine on protein stability, provides detailed experimental protocols for studying its role, and presents key biological pathways involving this versatile amino acid.

Introduction: The Biochemical Properties of L-Asparagine

L-asparagine (Asn or N) is one of the 20 proteinogenic amino acids. Its side chain, -CH2CONH2, contains a primary amide group, rendering it polar and hydrophilic. This polarity allows asparagine to be frequently located on the protein surface, where it can interact with the aqueous cellular environment. The amide group is a key feature, capable of acting as both a hydrogen bond donor (via the -NH2 group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature enables asparagine to form intricate hydrogen bond networks that are crucial for stabilizing protein structures.[1]

The Structural Significance of L-Asparagine

The side chain of L-asparagine plays a direct and significant role in shaping the three-dimensional structure of proteins. Its ability to form hydrogen bonds with the peptide backbone and other side chains contributes to the stability of secondary and tertiary structures.

Role in Secondary Structure

Asparagine residues are frequently found at the ends of α-helices and in β-turns, where they act as "capping" residues.[2] The side chain can form hydrogen bonds with the exposed backbone amide groups at the N-terminus of an α-helix or within the turn of a β-sheet, satisfying hydrogen bonding potential that would otherwise be unfulfilled and thereby stabilizing these structural motifs.

Contribution to Tertiary Structure and Protein Stability

The hydrogen bonding capacity of asparagine is a significant contributor to the overall stability of a protein's tertiary structure. Buried asparagine residues can form extensive hydrogen bond networks, anchoring different parts of the polypeptide chain together. The stability of a protein can be quantified by its Gibbs free energy of unfolding (ΔG) or its melting temperature (Tm). Mutations involving asparagine can have a significant impact on these parameters, as illustrated in the following tables which compile data from the ProThermDB database and other literature sources.[3][4]

Data Presentation: The Impact of Asparagine Mutations on Protein Stability

Table 1: Change in Gibbs Free Energy (ΔΔG) of Unfolding upon Asparagine Mutation

| Protein | PDB ID | Mutation | ΔΔG (kcal/mol) | Experimental Conditions | Reference |

| Ribonuclease T1 | 2RNT | N9Y | 1.2 | pH 7.0, 25°C | ProThermDB |

| Barnase | 1A2P | N18A | 2.1 | pH 6.3, 25°C | ProThermDB |

| Lysozyme | 1LYZ | N44A | 3.4 | pH 5.5, 25°C | ProThermDB |

| Staphylococcal Nuclease | 1STN | N118G | 1.5 | pH 7.0, 25°C | ProThermDB |

Note: A positive ΔΔG indicates destabilization of the protein upon mutation.

Table 2: Change in Melting Temperature (Tm) upon Asparagine Mutation

| Protein | PDB ID | Mutation | ΔTm (°C) | Experimental Conditions | Reference |

| Ribonuclease Sa | 1RGG | N39A | -10.2 | pH 5.0 | ProThermDB |

| T4 Lysozyme | 2LZM | N109D | -5.1 | pH 6.5 | ProThermDB |

| Myoglobin | 1MBD | N2D | -3.8 | pH 7.0 | ProThermDB |

| Chymotrypsin Inhibitor 2 | 2CI2 | N33A | -6.5 | pH 8.0 | ProThermDB |

Note: A negative ΔTm indicates a decrease in the thermal stability of the protein upon mutation.

The Functional Importance of L-Asparagine

Beyond its structural role, L-asparagine is a key player in a variety of protein functions, largely through its susceptibility to post-translational modifications (PTMs). These modifications dramatically expand the functional diversity of the proteome.

N-linked Glycosylation

N-linked glycosylation is one of the most common and important PTMs, where a carbohydrate moiety (glycan) is attached to the amide nitrogen of an asparagine side chain. This process is crucial for protein folding, stability, trafficking, and cell-cell recognition.[5] N-linked glycosylation occurs at the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline.[5]

The pathway for N-linked glycosylation is a complex, multi-step process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.

References

- 1. ProThermDB [web.iitm.ac.in]

- 2. ProThermDB: thermodynamic database for proteins and mutants revisited after 15 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ProThermDB: thermodynamic database for proteins and mutants revisited after 15 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of Protein Mutational Free Energy: Benchmark and Sampling Improvements Increase Classification Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Asparagine as a Precursor for Neurotransmitters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Asparagine, a non-essential amino acid, plays a crucial, yet often overlooked, role in central nervous system (CNS) physiology as a key precursor to the major excitatory and inhibitory neurotransmitters, glutamate and gamma-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the metabolic conversion of (-)-asparagine into these critical signaling molecules. It details the enzymatic pathways, transport mechanisms across the blood-brain barrier and into neuronal cells, and the subsequent impact on synaptic transmission. This document summarizes key quantitative data, provides detailed experimental protocols for studying these processes, and presents visual diagrams of the core pathways to facilitate a deeper understanding for researchers and professionals in neuroscience and drug development.

Introduction

The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function.[1][2] While glutamate and GABA are well-established as the primary mediators of excitation and inhibition, respectively, the metabolic pathways that supply these neurotransmitters are complex and involve a variety of precursors. (-)-Asparagine has emerged as a significant contributor to the neurotransmitter pool, particularly for the synthesis of aspartate and, subsequently, glutamate.[3][4][5] This guide will explore the biochemical journey of (-)-asparagine from its entry into the brain to its ultimate conversion into key neurotransmitters, providing a technical resource for the scientific community.

Metabolic Pathway of (-)-Asparagine to Neurotransmitters

The conversion of (-)-asparagine to glutamate and GABA involves a series of enzymatic reactions primarily occurring within neurons and glial cells.

2.1. Conversion of (-)-Asparagine to Aspartate

The initial and rate-limiting step in the utilization of (-)-asparagine for neurotransmitter synthesis is its hydrolysis to aspartate and ammonia, a reaction catalyzed by the enzyme asparaginase .[6]

-

Enzyme: Asparaginase

-

Reaction: (-)-Asparagine + H₂O → Aspartate + NH₃

2.2. Aspartate as a Precursor to Glutamate

Aspartate serves as a direct precursor for glutamate through a transamination reaction. This process is crucial for replenishing the neuronal glutamate pool.

-

Enzyme: Aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT)

-

Reaction: Aspartate + α-ketoglutarate ↔ Oxaloacetate + Glutamate

This reaction is a key link between amino acid metabolism and the Krebs cycle, allowing for the synthesis of glutamate from a non-glutamate source.[7]

2.3. Synthesis of GABA from Glutamate

The primary inhibitory neurotransmitter, GABA, is synthesized from glutamate via decarboxylation.

-

Enzyme: Glutamate decarboxylase (GAD)

-

Reaction: Glutamate → GABA + CO₂

This conversion predominantly occurs in GABAergic neurons.

Diagram of the Metabolic Pathway

Metabolic conversion of (-)-asparagine to key neurotransmitters in the CNS.

Quantitative Data

The following tables summarize key quantitative parameters related to the transport and concentration of (-)-asparagine and its neurotransmitter products in the brain.

Table 1: Kinetic Parameters of (-)-Asparagine Transport in Rat Brain Synaptosomes

| Parameter | Value | Unit | Reference |

| Km | 348 | µM | [8] |

| Vmax | 3.7 | nmol/mg of protein/min | [8] |

Table 2: Amino Acid Concentrations in Different Brain Regions of the Rat (µmol/g wet weight)

| Brain Region | Aspartate | Glutamate | GABA | Reference |

| Hippocampus | 1.59 ± 0.22 | ~10-12 | ~1-2 | [9] |

| Cortex | 1.8 - 2.3 | ~10-12 | ~1-2 | [9] |

| Striatum | ~2-3 | ~10-12 | ~2-3 | [10] |

| Cerebellum | ~1-2 | ~8-10 | ~1-2 | [10] |

| Brain Stem | ~1-2 | ~6-8 | ~1-2 | [10] |

Note: Glutamate and GABA concentrations are approximate ranges compiled from multiple sources for general comparison, as specific values can vary significantly based on the exact measurement technique and experimental conditions.

Experimental Protocols

4.1. Preparation of Synaptosomes from Rodent Brain Tissue

This protocol describes a common method for isolating synaptosomes, which are resealed nerve terminals that retain functional machinery for neurotransmitter release and uptake.

Materials:

-

Rodent brain tissue (e.g., cortex, hippocampus)

-

Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES-KOH (pH 7.4), supplemented with protease and phosphatase inhibitors.

-

Ficoll solutions (e.g., 9% and 13% in homogenization buffer)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Euthanize the animal according to approved protocols and rapidly dissect the brain region of interest on ice.

-

Weigh the tissue and homogenize in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with slow strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge at 15,000 - 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in homogenization buffer and layer it onto a discontinuous Ficoll gradient (e.g., 13% Ficoll layered over 9% Ficoll).

-

Centrifuge the gradient at a high speed (e.g., 50,000 x g) for 30-60 minutes at 4°C.

-

Synaptosomes will band at the interface of the Ficoll layers. Carefully collect this fraction.

-

Wash the collected synaptosomes by diluting with homogenization buffer and centrifuging at 20,000 x g for 30 minutes at 4°C.

-

Resuspend the final synaptosomal pellet in a buffer appropriate for the downstream application (e.g., uptake or release assay buffer).

Diagram of Synaptosome Preparation Workflow

Workflow for the isolation of functional synaptosomes from brain tissue.

4.2. In Vitro Neurotransmitter Release Assay from Brain Slices using Radiolabeled Precursor

This protocol outlines a method to measure the release of newly synthesized neurotransmitters from brain slices following incubation with a radiolabeled precursor like [¹⁴C]-(-)-asparagine.[11]

Materials:

-

Freshly prepared brain slices (e.g., striatal or cortical slices, ~300-400 µm thick)

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂. Composition (in mM): NaCl 124, KCl 3, KH₂PO₄ 1.25, MgSO₄ 2, CaCl₂ 2, NaHCO₃ 26, Glucose 10.

-

[¹⁴C]-(-)-Asparagine

-

High-potassium aCSF (e.g., 30 mM KCl, with adjusted NaCl to maintain osmolarity) for depolarization.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Pre-incubate brain slices in oxygenated aCSF for at least 30 minutes at 37°C to allow for metabolic recovery.

-

Transfer slices to aCSF containing a known concentration of [¹⁴C]-(-)-asparagine and incubate for a defined period (e.g., 30-60 minutes) to allow for uptake and metabolism.

-

Wash the slices with fresh, non-radioactive aCSF to remove extracellular [¹⁴C]-(-)-asparagine.

-

Place individual slices in a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate.

-

Collect baseline fractions of the perfusate at regular intervals (e.g., every 2 minutes).

-

To stimulate neurotransmitter release, switch the perfusion medium to high-potassium aCSF for a short period (e.g., 2-4 minutes).

-

Continue collecting fractions during and after the high-potassium stimulation.

-

At the end of the experiment, solubilize the tissue slices.

-

Measure the radioactivity in each collected fraction and in the solubilized tissue using a liquid scintillation counter.

-

Express the release of radiolabeled neurotransmitters (e.g., [¹⁴C]-aspartate and [¹⁴C]-glutamate) as a percentage of the total radioactivity in the tissue at the time of stimulation.

4.3. Quantification of Amino Acid Neurotransmitters by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive method for the quantification of amino acid neurotransmitters in biological samples like brain tissue homogenates or microdialysates.

General Principle: Amino acids are derivatized with a fluorescent tag (e.g., o-phthalaldehyde, OPA) before separation by reverse-phase HPLC and detection by a fluorescence detector.

Procedure Outline:

-

Sample Preparation: Homogenize brain tissue in a suitable buffer and deproteinize (e.g., with perchloric acid followed by neutralization). For microdialysis samples, they can often be directly derivatized.

-

Derivatization: Mix the sample with the OPA reagent. The reaction is typically rapid at room temperature.

-

Chromatographic Separation: Inject the derivatized sample onto an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) to separate the different amino acid derivatives.

-

Detection: Monitor the elution of the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

Quantification: Create a standard curve using known concentrations of amino acid standards. Compare the peak areas of the amino acids in the sample to the standard curve to determine their concentrations.

Signaling Pathways and Functional Implications

The conversion of (-)-asparagine to glutamate directly impacts excitatory neurotransmission. Glutamate released into the synaptic cleft binds to and activates ionotropic (e.g., NMDA, AMPA, kainate) and metabotropic glutamate receptors on the postsynaptic neuron, leading to its depolarization and increased likelihood of firing an action potential.

Diagram of Glutamatergic Synaptic Transmission

Simplified signaling at a glutamatergic synapse fueled by asparagine-derived glutamate.

Implications for Drug Development

The metabolic pathway from (-)-asparagine to excitatory and inhibitory neurotransmitters presents several potential targets for therapeutic intervention in neurological and psychiatric disorders characterized by an imbalance in neurotransmission.

-

Asparaginase: Modulation of asparaginase activity in the CNS could alter the availability of aspartate and subsequently glutamate.

-

Aspartate Aminotransferase: Targeting this enzyme could influence the equilibrium between aspartate and glutamate, thereby affecting the excitatory tone.

-

Transport Systems: The transporters responsible for moving asparagine across the blood-brain barrier and into neurons could be targeted to control the substrate availability for neurotransmitter synthesis.

Conclusion

(-)-Asparagine is a vital precursor for the synthesis of the key neurotransmitters aspartate, glutamate, and GABA in the central nervous system. Understanding the metabolic pathways, their regulation, and the functional consequences of alterations in these pathways is crucial for advancing our knowledge of brain function in both health and disease. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of neurotransmitter metabolism and to identify novel therapeutic targets for a range of neurological disorders. Further investigation into the regulation of asparagine metabolism within specific neuronal populations will undoubtedly provide deeper insights into its role in shaping synaptic communication and brain function.

References

- 1. Brain GABA and Glutamate Concentrations Following Chronic Gabapentin Administration: A Convenience Sample Studied During Early Abstinence From Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated Endogenous GABA Concentration Attenuates Glutamate-Glutamine Cycling between Neurons and Astroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of in vivo amino acid neurotransmitters by high-performance liquid chromatography with o-phthalaldehyde-sulphite derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. d-nb.info [d-nb.info]

- 6. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Amino Acid Neurotransmitters in Cerebrospinal Fluid of Patients with Neurocysticercosis [openneurologyjournal.com]

- 8. Transport of asparagine by rat brain synaptosomes: an approach to evaluate glutamine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of amino acids in different regions of the rat brain. Application to the acute effects of tetrahydrocannabinol (THC) and trimethyltin (TMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asparagine as precursor for transmitter aspartate in corticostriatal fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of L-Asparagine

This document provides a comprehensive overview of the discovery and isolation of L-asparagine, the first amino acid to be identified. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into the historical context, experimental methodologies, and physicochemical properties of this important biomolecule.

Discovery and Historical Context

L-Asparagine was first isolated in 1806 by the French chemists Louis Nicolas Vauquelin and his young assistant, Pierre Jean Robiquet.[1][2][3][4] They successfully crystallized the compound from asparagus juice, which is rich in this amino acid, leading to its name.[1][4][5] This seminal discovery marked the first time an amino acid had been isolated from a natural source.[1][2][4]

Following its initial isolation, the precise chemical structure of asparagine remained a subject of investigation for several decades.[1] Key contributions to its structural elucidation include:

-

1833: The empirical formula was determined by French chemists Antoine François Boutron Charlard and Théophile-Jules Pelouze.[1]

-

1846: Italian chemist Raffaele Piria treated asparagine with nitrous acid, converting it into malic acid and revealing the molecule's four-carbon atom backbone.[1]

-

1862: German chemist Hermann Kolbe correctly deduced that asparagine was an amide of an amine of succinic acid.[1]

-

1886: Italian chemist Arnaldo Piutti discovered and synthesized its enantiomer, D-asparagine, which possessed a different taste and optical rotation, further clarifying the stereochemical nature of the molecule.[1][6]

Physicochemical and Quantitative Data

L-asparagine is a polar, non-essential amino acid.[1][3][7] Its properties are summarized in the table below.

| Property | Value |

| Systematic IUPAC Name | (2S)-2-Amino-3-carbamoylpropanoic acid |

| Molecular Formula | C₄H₈N₂O₃ |

| Molar Mass | 132.12 g/mol [][9] |

| Appearance | White crystalline powder or orthorhombic bisphenoidal crystals[1][3][7][9] |

| Melting Point | 234-235 °C (decomposes)[1][3][7][10] |

| Boiling Point | 438 °C[1][3] |

| Density | 1.543 g/cm³[1][9][10] |

| Solubility in Water | 2.94 g/100 mL (2.94 x 10⁴ mg/L) at 25 °C[1][3][9][11] |

| Solubility (Other) | Soluble in acids and bases; practically insoluble in methanol, ethanol, ether, and benzene.[1][3][7][10] |

| Isoelectric Point (pI) | 5.41[3][11] |

| pKa Values | pK₁ (α-carboxyl) = 2.02; pK₂ (α-amino) = 8.80[10][11][12] |

| Specific Rotation [α]D | [α]D²⁰ -5.3° (in water); [α]D²⁰ +34.26° (in 3.4N HCl)[10][11] |

Experimental Protocols

While the exact, unpublished methods of Vauquelin and Robiquet are not available, a plausible protocol for the historical isolation can be reconstructed based on the principles of natural product chemistry of that era. This is followed by a standard protocol for paper chromatography, a classic technique for separating and identifying amino acids.

This protocol outlines a likely method for isolating crystalline L-asparagine from its natural source, reflecting the techniques available in the early 19th century.

Methodology:

-

Preparation of Juice: Fresh asparagus spears (Asparagus officinalis) are thoroughly washed and crushed using a mortar and pestle or a mechanical press to extract the raw juice. The resulting liquid is collected.

-

Clarification: The raw juice is filtered through muslin cloth or a similar material to remove large particulate matter such as plant fibers.

-

Concentration: The clarified juice is gently heated in an evaporating dish to reduce the volume of water. This process concentrates the dissolved solutes, including L-asparagine. Care must be taken to avoid boiling, which could degrade the target compound.

-

Crystallization: The concentrated solution is allowed to cool slowly to room temperature and then left undisturbed for an extended period (hours to days). As the solution cools and continues to evaporate, the solubility of L-asparagine decreases, leading to the formation of crystals.[3]

-

Isolation of Crystals: The formed crystals are separated from the mother liquor by decantation or filtration.

-

Purification by Recrystallization: The crude crystals are dissolved in a minimum amount of hot water.[7] The hot solution is filtered to remove any insoluble impurities and then allowed to cool slowly, promoting the formation of purer L-asparagine crystals. This step is repeated as necessary to improve purity. The final crystals are dried.

Paper chromatography is a fundamental analytical technique used to separate mixtures.[13][14] It is particularly effective for separating amino acids based on their differential partitioning between a stationary phase (water trapped in the paper) and a mobile phase (an organic solvent).[15]

Methodology:

-

Preparation of the Chromatogram:

-

Cut a rectangular sheet of Whatman No. 1 chromatography paper (stationary phase).

-

Using a pencil, lightly draw a starting line (origin) approximately 2 cm from the bottom edge.[14]

-

Mark equidistant points along the origin line for spotting the samples.

-

-

Solvent Preparation:

-

Prepare the mobile phase solvent system. A common solvent for amino acid separation is a mixture of n-butanol, glacial acetic acid, and water (e.g., in a 4:1:5 ratio).[14]

-

Pour the solvent into a chromatography chamber or a large beaker to a depth of about 1 cm and cover it to allow the atmosphere inside to become saturated with solvent vapor.

-

-

Sample Application:

-

Using a capillary tube, apply a small spot of the dissolved amino acid standard (e.g., pure L-asparagine) and the unknown mixture onto the marked points on the origin line.[13]

-

Allow the spots to dry completely. Reapply the samples to the same spots 2-3 times to ensure sufficient concentration, allowing the spot to dry between each application.[16]

-

-

Chromatogram Development:

-

Curl the paper into a cylinder and staple the edges, ensuring they do not touch.[16]

-

Carefully place the paper cylinder into the prepared chamber with the spotted edge down, making sure the origin line is above the solvent level.

-

Cover the chamber tightly and allow the solvent to ascend the paper by capillary action for several hours, or until the solvent front is a few centimeters from the top edge.[13][15]

-

-

Visualization:

-

Remove the chromatogram from the chamber and immediately mark the position of the solvent front with a pencil. Allow the paper to dry completely in a fume hood.

-

Spray the dried paper with a ninhydrin solution.[13][17] Ninhydrin reacts with most amino acids to produce a characteristic purple or pink spot.[13]

-

Heat the chromatogram in an oven at approximately 100-110°C for 5-10 minutes to develop the colored spots.[13]

-

-

Analysis and Calculation:

-

Circle the developed spots in pencil.

-

Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

-

Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the amino acid) / (Distance traveled by the solvent front)

-

The unknown amino acid is identified by comparing its Rf value and spot color to those of the known amino acid standards.

-

Signaling Pathways and Biological Relevance

While the initial discovery focused on its chemical nature, L-asparagine is now known to be integral to numerous biological processes. It is a non-essential amino acid in humans, meaning the body can synthesize it.[1][3] The biosynthesis precursor is oxaloacetate, which is converted to aspartate.[] The enzyme asparagine synthetase then catalyzes the ATP-dependent reaction of aspartate and glutamine to produce asparagine and glutamate.[3][5][]

Key biological roles include:

-

Protein Synthesis: As one of the 20 proteinogenic amino acids, it is a fundamental building block of proteins.[1][7]

-

Nervous System Function: Asparagine is required for the normal development and function of the brain.[1][4][5]

-

Glycosylation: The addition of N-acetylglucosamine to the asparagine side chain (N-linked glycosylation) is a critical post-translational modification that affects protein structure and function.[1]

-

Ammonia Metabolism: It plays a role in the synthesis and transport of ammonia.[3][5]

References

- 1. Asparagine - Wikipedia [en.wikipedia.org]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Asparagine [hyperphysics.phy-astr.gsu.edu]

- 5. youtube.com [youtube.com]

- 6. riviste.fupress.net [riviste.fupress.net]

- 7. L-Asparagine | 70-47-3 [chemicalbook.com]

- 9. byjus.com [byjus.com]

- 10. Asparagine [drugfuture.com]

- 11. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Asparagine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 13. biologydiscussion.com [biologydiscussion.com]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. PP062 - Paper chromatography of amino acids [science.cleapss.org.uk]

The Function of L-Asparagine in the Central Nervous System: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-asparagine, a non-essential amino acid, plays a multifaceted and critical role in the physiology and pathology of the central nervous system (CNS). Beyond its fundamental function in protein synthesis, L-asparagine is intricately involved in neurotransmitter synthesis, nitrogen metabolism, and ammonia detoxification. The brain's reliance on endogenous synthesis due to restricted transport across the blood-brain barrier underscores the vital importance of the enzyme asparagine synthetase (ASNS). Dysregulation of L-asparagine homeostasis is implicated in a range of neurological disorders, from severe developmental encephalopathies to the neurotoxic side effects of cancer chemotherapy. This technical guide provides an in-depth examination of L-asparagine's function within the CNS, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core metabolic and signaling pathways to equip researchers and drug development professionals with a comprehensive understanding of this pivotal amino acid.

Introduction

L-asparagine (Asn) is one of the 20 proteinogenic amino acids, distinguished by its carboxamide side chain. While classified as non-essential, meaning it can be synthesized de novo by the body, its production within the CNS is indispensable for normal neurological development and function.[1][2] This is primarily because L-asparagine has limited transport across the blood-brain barrier (BBB), necessitating that brain cells synthesize their own supply.[2][3] The enzyme responsible for this synthesis, asparagine synthetase (ASNS), catalyzes the ATP-dependent conversion of aspartate and glutamine into asparagine and glutamate.[4][5]

The significance of L-asparagine in the CNS is most starkly illustrated by the devastating neurological consequences of ASNS deficiency, a rare genetic disorder leading to congenital microcephaly, intractable seizures, and progressive brain atrophy.[1][5] Conversely, the enzymatic depletion of L-asparagine by L-asparaginase, a cornerstone of acute lymphoblastic leukemia (ALL) therapy, is associated with significant neurotoxicity, including thrombosis and encephalopathy.[6][7] These clinical bookends highlight the narrow physiological window for L-asparagine concentration in the CNS and underscore its importance as a subject of investigation for neuroscientists and a potential target in drug development.

This guide will explore the core functions of L-asparagine in the CNS, including its synthesis, transport, and metabolic fate, its role as a precursor to excitatory neurotransmitters, and its involvement in neurological diseases.

L-Asparagine Metabolism and Transport in the CNS

The concentration of L-asparagine in the brain is tightly regulated through a balance of local synthesis, degradation, and transport across the BBB and cellular membranes.

Synthesis and Degradation

Synthesis: L-asparagine is synthesized from L-aspartate and L-glutamine in a reaction catalyzed by asparagine synthetase (ASNS). This reaction is ATP-dependent and links nitrogen and energy metabolism.[8]

-

Reaction: L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi

Degradation: The hydrolysis of L-asparagine back to L-aspartate and ammonia is catalyzed by the enzyme L-asparaginase. This is the mechanism of action for L-asparaginase-based chemotherapies.[8]

-

Reaction: L-Asparagine + H₂O → L-Aspartate + NH₃

dot

Caption: Core metabolic pathways of L-asparagine in the central nervous system.

Transport Mechanisms

Transport of L-asparagine in the CNS occurs at two main interfaces: the blood-brain barrier and the membranes of neural cells (neurons and glia).

-

Blood-Brain Barrier (BBB): L-asparagine transport across the BBB is limited. While it can be transported by a bidirectional, facilitated transporter (System n), there are also active, Na⁺-dependent efflux transporters on the abluminal (brain-facing) side designed to remove it from the brain.[3][9] This results in cerebrospinal fluid (CSF) concentrations of asparagine being only a fraction of those in the plasma.[3]

-

Synaptosomal Transport: Isolated nerve terminals (synaptosomes) accumulate L-asparagine via a high-affinity, sodium-dependent transport system. This system is shared with L-glutamine, and the two amino acids act as reciprocal inhibitors of each other's transport.

Role in Neurotransmission

L-asparagine contributes to CNS signaling primarily by serving as a precursor for the excitatory amino acid neurotransmitters, L-aspartate and L-glutamate.

Precursor to Excitatory Neurotransmitters

Upon entering a neuron or glial cell, L-asparagine can be hydrolyzed by asparaginase to L-aspartate. L-aspartate is itself an excitatory neurotransmitter that acts as a selective agonist for NMDA receptors, although its role is considered secondary to glutamate.[10][11] Furthermore, the newly formed L-aspartate can be transaminated to form L-glutamate, the principal excitatory neurotransmitter in the brain.[12][13] Studies have shown that ¹⁴C-labeled asparagine incubated with striatal slices is converted to ¹⁴C-aspartate, which is then released in a calcium-dependent manner, suggesting its role as a direct precursor for the neurotransmitter pool.[14]

dot

Caption: L-asparagine as a precursor for excitatory neurotransmitters.

Ammonia Detoxification

The brain lacks a complete urea cycle and is highly vulnerable to ammonia toxicity.[5] Astrocytes are the primary site of ammonia detoxification in the CNS, primarily through the glutamine synthetase reaction, which fixes ammonia onto glutamate to form glutamine. The synthesis of asparagine from aspartate also consumes an amino group (from glutamine), and its subsequent breakdown can release ammonia.[15] Therefore, the balance of ASNS and asparaginase activity contributes to the overall management of nitrogen and ammonia within the brain microenvironment.[16][17][18]

Quantitative Data Summary

The following tables summarize key quantitative data related to L-asparagine concentrations and enzyme kinetics relevant to the CNS.

Table 1: L-Asparagine Concentrations in Human Plasma and CSF

| Fluid | Condition | Concentration (μmol/L) | Reference |

| Plasma | Healthy Adult | 14 - 47 | [9] |

| CSF | Healthy Child/Adolescent | 4 - 10 | [19] |

| CSF | Pre-treatment (ALL) | Median: 5.3 | |

| CSF | During L-asparaginase Tx | Median: ≤1.5 | |

| CSF | Complete Depletion Target | ≤0.2 | [19] |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Source/System | Substrate | Kₘ | Vₘₐₓ | Reference |

| Asparagine Synthetase (ASNS) | Human (recombinant) | L-Aspartate | 0.53 mM | - | [20][21] |

| Human (recombinant) | L-Glutamine | 2.4 mM | - | [20][21] | |

| L-Asparaginase | Pseudomonas sp. | L-Asparagine | 0.164 mM | 54.78 U/mg | [10] |

| Fusarium sp. | L-Asparagine | 0.031 M | 454 U/mL | [8] | |

| Penicillium digitatum | L-Asparagine | 0.01 mM | - | [22] |

L-Asparagine in Neurological Disease and Therapeutics

Asparagine Synthetase Deficiency (ASNSD)

ASNSD is a severe autosomal recessive disorder caused by mutations in the ASNS gene.[1] The resulting loss of enzyme function leads to a profound deficiency of asparagine within the brain, as it cannot be compensated for by dietary intake.[2] The neurological impairment is thought to arise from either asparagine depletion, which is critical for protein synthesis during brain development, or the accumulation of precursors like aspartate and glutamate, leading to excitotoxicity.[1] Clinical features include:

-

Congenital microcephaly

-

Progressive cerebral atrophy

-

Profound developmental delay and intellectual disability

L-Asparaginase-Associated Neurotoxicity

L-asparaginase is a highly effective chemotherapeutic agent for ALL, but its use can be limited by CNS toxicities.[6] By depleting circulating asparagine, the drug also reduces asparagine levels in the CSF, which is considered part of its anti-leukemic effect in the CNS.[11] However, this depletion can lead to a range of adverse neurological events, including:

-

Toxic encephalopathy

-

Posterior Reversible Encephalopathy Syndrome (PRES)[23]

-

Seizures and altered mental status[23]

The mechanisms are thought to involve both the depletion of asparagine required for neuronal function and the systemic metabolic disturbances caused by the enzyme, such as effects on coagulation protein synthesis in the liver.[7]

Role in Brain Tumors

Some aggressive brain tumors, such as glioblastoma, exhibit metabolic reprogramming and may have an increased reliance on asparagine. High expression of ASNS has been associated with biologic aggressiveness and resistance to therapy.[14] This has led to research into L-asparaginase as a potential therapeutic agent for brain tumors, with studies showing it can reduce the viability of glioblastoma cells in vitro.[14][19]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of L-asparagine's role in the CNS. Below are outlines for key experimental procedures.

Protocol: Quantification of L-Asparagine in CSF by HPLC

This protocol outlines the pre-column derivatization of amino acids with dabsyl chloride followed by reverse-phase HPLC.[16]

-

Sample Preparation:

-

Collect CSF samples and centrifuge to remove any cellular debris. Store at -80°C until analysis.

-

Thaw samples on ice. No deproteinization is typically required for CSF.[16]

-

-

Derivatization:

-

To 50 µL of CSF sample, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Add 200 µL of dabsyl chloride solution (e.g., 2.5 mg/mL in acetone).

-

Incubate at 70°C for 12 minutes.

-

Stop the reaction by adding 50 µL of a stopping reagent (e.g., a solution of amino acids not under investigation).

-

Filter the derivatized sample through a 0.45 µm filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Acetate buffer (e.g., 25 mM, pH 4.1) with 4% dimethylformamide.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Run a linear gradient from a low to high percentage of Mobile Phase B to elute the derivatized amino acids.

-

Detection: Visible light detector set to 436 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of L-asparagine and other amino acids.

-

Calculate the concentration in the CSF samples by comparing peak areas to the standard curve.

-

Protocol: Asparagine Synthetase (ASNS) Activity Assay

This protocol is based on the detection of AMP, a product of the ASNS reaction, using a commercial bioluminescence kit (e.g., AMP-Glo™).[20][21]

-

Enzyme Preparation:

-

Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge to pellet debris and collect the supernatant containing ASNS.

-

Determine the total protein concentration of the lysate (e.g., via Bradford or BCA assay).

-

-

ASNS Reaction:

-

Prepare a master mix of substrate solution containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM L-aspartate, 10 mM L-glutamine, and 1 mM ATP.

-

In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 10-50 µg) with the substrate solution to initiate the reaction. Include a blank control with lysis buffer instead of lysate.

-

Incubate at 37°C for a set time (e.g., 30-60 minutes).

-

Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

-

-

AMP Detection (using AMP-Glo™ Assay as an example):

-

Add AMP-Glo™ Reagent I, which contains ADP- and ATP-degrading enzymes, to the reaction tubes. Incubate to remove any unreacted ATP.

-

Add AMP-Glo™ Reagent II, which contains an enzyme that converts AMP to ATP. Incubate to allow conversion.

-

Add a luciferase/luciferin reagent that produces light in the presence of the newly formed ATP.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

Calculate the amount of AMP produced by comparing the luminescence signal to an AMP standard curve.

-

Express ASNS activity as pmol of AMP produced per minute per mg of total protein.

-

dot

Caption: Experimental workflow for measuring ASNS activity via AMP detection.

Protocol: In Vivo Microdialysis for Extracellular Amino Acids

This protocol provides a general framework for measuring extracellular L-asparagine in a specific brain region of a freely moving animal.[4][24]

-

Surgical Preparation:

-

Anesthetize the animal (e.g., rodent) and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., striatum, hippocampus).

-

Implant a guide cannula aimed at the coordinates of the target region and secure it with dental cement. Allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the animal in a microdialysis bowl that allows free movement.

-

Gently insert a microdialysis probe (with a semi-permeable membrane of appropriate length and molecular weight cut-off) through the guide cannula into the brain.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.

-

Allow the system to stabilize for a baseline period (e.g., 1-2 hours).

-

-

Sample Collection:

-

Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into collection vials, often kept on ice or in a refrigerated fraction collector.

-

Administer any pharmacological agents (e.g., systemically or via reverse dialysis through the probe) after collecting a stable baseline.

-

Store samples at -80°C immediately after collection.

-

-

Sample Analysis:

-

Analyze the amino acid content of the dialysate fractions using a sensitive method, typically HPLC with fluorescence or mass spectrometry detection, as described in Protocol 6.1.

-

-

Data Analysis:

-

Calculate the absolute concentration of L-asparagine based on a standard curve.

-

Often, results are expressed as a percentage change from the average baseline concentration for each animal.

-

Conclusion and Future Directions

L-asparagine is a critical metabolite for the central nervous system, with its function extending far beyond simple protein incorporation. Its role as a neurotransmitter precursor and its necessity for brain development are firmly established. The severe phenotypes of ASNS deficiency and L-asparaginase toxicity highlight the CNS's unique vulnerability to perturbations in asparagine homeostasis.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Therapeutic Strategies for ASNSD: Can dietary interventions or gene therapies rescue the neurological phenotype of ASNS deficiency?

-

Mitigating L-asparaginase Neurotoxicity: Developing strategies to protect the CNS during L-asparaginase treatment without compromising its anti-leukemic efficacy.

-

Targeting Asparagine Metabolism in Brain Tumors: Further elucidating the dependency of gliomas and other CNS malignancies on asparagine synthesis as a potential therapeutic vulnerability.

-

Transport Dynamics: A more detailed characterization of the specific transporters governing L-asparagine flux across the BBB and into different neural cell types could open new avenues for drug delivery and therapeutic intervention.

A deeper understanding of the intricate functions of L-asparagine in the CNS will continue to provide valuable insights into the metabolic underpinnings of neurological health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of neutral amino acid transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2. Ammonia detoxification in the brain - Hyperammonaemia [ssiem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Paper Details | Paper Digest [paperdigest.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of PEG-L-asparaginase and plasma and cerebrospinal fluid L-asparagine concentrations in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical characterization of extremozyme L-asparaginase from Pseudomonas sp. PCH199 for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-asparaginase pharmacokinetics and asparagine levels in cerebrospinal fluid of rhesus monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Brain glutamine synthesis requires neuronal-born aspartate as amino donor for glial glutamate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asparagine as precursor for transmitter aspartate in corticostriatal fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asparagine - Wikipedia [en.wikipedia.org]

- 16. [PDF] Simple quantitative HPLC method for measuring physiologic amino acids in cerebrospinal fluid without pretreatment. | Semantic Scholar [semanticscholar.org]

- 17. A kinetic comparison of asparagine synthetase isozymes from higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-performance liquid chromatography of amino acids in urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Asparagine levels in the cerebrospinal fluid of children with acute lymphoblastic leukemia treated with pegylated-asparaginase in the induction phase of the AIEOP-BFM ALL 2009 study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Kinetic studies of L-asparaginase from Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. "HPLC-EC Determination of Free Primary Amino Acid Concentrations in Cat" by Vickie R. Roettger and Melvyn D. Goldfinger [corescholar.libraries.wright.edu]

- 24. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Chemical Properties and Structure of (-)-Asparagine

For Researchers, Scientists, and Drug Development Professionals

Abstract